molecular formula C10H16S B156222 3-Hexylthiophene CAS No. 1693-86-3

3-Hexylthiophene

Cat. No. B156222
CAS RN: 1693-86-3
M. Wt: 168.3 g/mol
InChI Key: JEDHEMYZURJGRQ-UHFFFAOYSA-N
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Description

3-Hexylthiophene is a compound that serves as a monomer for the synthesis of poly(this compound) (P3HT), a polymer with significant applications in the field of organic electronics due to its semiconducting properties. The interest in P3HT arises from its potential use in devices such as organic solar cells, field-effect transistors, and sensors .

Synthesis Analysis

The synthesis of P3HT often involves palladium-catalyzed dehydrohalogenative polycondensation, which has been shown to produce high molecular weight and high regioregularity P3HT in almost quantitative yield . Another approach includes chemical oxidative polymerization using anhydrous FeCl3 as an oxidant, which has been used to modify TiO2 nanoparticles with P3HT . Additionally, controlled polymerization techniques followed by postpolymerization functionalization have been employed to synthesize end-functionalized P3HT .

Molecular Structure Analysis

The molecular structure of P3HT has been extensively studied. Electron diffraction analysis of epitaxied thin films has revealed that P3HT has a monoclinic unit cell with two chains per cell, indicating a highly ordered structure . The flexibility of the polymer chains has been observed in studies showing chain folding in P3HT crystals, which suggests that conjugated polymers like P3HT are more flexible than previously thought .

Chemical Reactions Analysis

P3HT can undergo various chemical reactions, including the synthesis of block copolymers through sequential monomer addition, which results in materials that can self-assemble into well-defined supramolecular structures . The introduction of functional groups such as fluorine has been explored to tune the electronic properties of P3HT, although some attempts like electropolymerization of fluorinated monomers have been unsuccessful .

Physical and Chemical Properties Analysis

The physical and chemical properties of P3HT have been characterized using a variety of techniques. Studies have shown that P3HT exists as isolated flexible-coil chains in dilute solution, with a persistence length that indicates a moderately good solvent . The optical properties of P3HT have been analyzed, showing that end-functionalization with fullerene units affects the absorption and fluorescence spectra . The photocatalytic activity of P3HT-modified TiO2 has been demonstrated in the degradation of methyl orange under visible light, highlighting the potential of P3HT in environmental applications . Furthermore, the charge transport properties of P3HT and its derivatives have been theoretically investigated, revealing that chemical substitutions can improve charge carrier transfer rates .

Scientific Research Applications

1. Organic Solar Cells

3-Hexylthiophene, particularly in its polymer form as Poly(this compound) (P3HT), is extensively used in organic solar cells. P3HT is a benchmark material due to its role as a prototypical hole conductor. However, its usage is somewhat limited by its poor photochemical and thermal stability under ambient atmosphere, leading to reduced lifetimes of solar cells (Manceau et al., 2009).

2. Electrical Conductivity Enhancement

P3HT, when blended with insulating polymers, shows promise in organic optoelectronics. The electrical conductivity of these blends can be enhanced by increasing the interfacial area between the semiconducting polymer (P3HT) and the insulating polymer. This increase in conductivity is attributed to the large interfacial area rather than the crystallinity of P3HT (Jiayue Chen et al., 2015).

3. Hole Transport Material in Solar Cells

P3HT has been successfully used as a hole transport material in solar cells, particularly in CdS quantum dot-sensitized solid-state solar cells. Its incorporation has demonstrated an increase in power-conversion efficiency (Jin Qian et al., 2011).

4. Enhancing Solar Cell Performance

The performance of P3HT/CdSe solar cells can be improved by using poly(this compound) with an interacting amino chain end. This approach enhances the dispersion of CdSe nanocrystals and improves the morphology of the nanocomposite (Jinsong Liu et al., 2004).

5. Charge Transport Properties

P3HT and its derivatives are pivotal in the transport of holes and electrons in organic solar cells. Chemical substitutions in P3HT can improve its charge carrier transfer rate, impacting the efficiency of polymeric electron donor materials (E. Oliveira et al., 2016).

6. Functionalization for Specific Applications

P3HT's properties can be tuned for specific applications such as field-effect transistors, organic photovoltaics, and sensors through postpolymerization modification strategies. These strategies involve functionalizing the 4-position of P3HT with various electrophiles (Byungjin Koo et al., 2014).

7. Morphology and Charge Transport

The morphological, conductive, and optical properties of P3HT have been extensively characterized, shedding light on the relationship between these properties and its performance in solar cells and field-effect transistors (C. Poelking et al., 2014).

8. Anisotropic Charge Transport

P3HT's semicrystalline nature allows for the study of the relationship between charge transport and microstructure. This has been explored through the growth of well-ordered P3HT spherulites, enabling measurements of charge mobility in different orientations within the crystalline structure (E. Crossland et al., 2012).

9. Ambipolar Transport in Electronic Applications

P3HT exhibits balanced ambipolar transport, making it attractive for various electronic applications. This balanced transport is characterized by a relatively field-independent and weakly temperature-dependent carrier transport (S. Choulis et al., 2004).

Mechanism of Action

Target of Action

3-Hexylthiophene is a sulfur-containing heterocyclic building block . It is primarily used as a starting reagent in the synthesis of poly(this compound) (P3HT) . P3HT is a p-type polymer with interesting optoelectronic properties . It acts as an efficient and highly biocompatible phototransducer, able to trigger biological pathways relevant to cardiac repair .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets in the formation of P3HT. The introduction of phosphonate moieties into the main chain of conjugated polymers (CPs) is potentially useful for improving their processibilities and imparting sensing abilities to them . Anodic phosphonylation of P3HT was successfully achieved using trialkyl phosphite as an electrically neutral nucleophile in the presence of nonnucleophilic dopants .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation and function of P3HT. The liquid crystals can self-assemble to ordered patterns under the low-intensity magnetic field of 1 T . The magnetic field facilitates the π-π stacking of P3HT chains to form more nanowires and induce the crystallization and orientation of liquid crystals to form different crystal forms .

Result of Action

The result of the action of this compound is the formation of P3HT, which has been used for the preparation of organic phototransistors (OPTs) . The P3HT show no response to the magnetic field as revealed by polarized optical microscope (POM) . The magnetic field facilitates the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density for the P3HT blends with liquid crystals .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a magnetic field . The magnetic field facilitates the π-π stacking of P3HT chains to form more nanowires and induce the crystallization and orientation of liquid crystals to form different crystal forms . This suggests that the action, efficacy, and stability of this compound and its resulting P3HT could be influenced by environmental conditions such as magnetic fields.

Safety and Hazards

3-Hexylthiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent advancements in organic solar cells have shown significant improvement in plastic solar cell performance through aggressive research on the regioregular poly(3-hexylthiophene) (RR-P3HT) system . The morphology of the system is controlled through two major strategies which have proven effective in improving the device efficiency—thermal annealing and solvent annealing (slow growth) .

properties

IUPAC Name

3-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDHEMYZURJGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104934-50-1
Record name Poly(3-hexylthiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104934-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20340733
Record name 3-Hexylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1693-86-3
Record name 3-Hexylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1693-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexylthiophene
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Record name 3-Hexylthiophene
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Synthesis routes and methods I

Procedure details

0.125 mole of n-hexylbromide was dissolved in 40 ml of ethyl ether. Then, 10 ml of ethyl ether was added in drops and also 0.13 mole of magnesium chip was added. The mixture was refluxed for 5 to 6 hours and the Grignard agent was obtained. The Grignard reagent was added to a solution consisting of 70 mg of NiDPPPCl2 and 0.106 mole of 3-bromo thiophene in drops at 0° c, then the mixture was refluxed for 12 to 15 hours. After that, the mixture was hydrolyzed with 40 ml of 1 N hydrochloric acid and 150 ml of ice water. Then, ethyl ether was used to extract the mixture for a few times, and the mixture was washed with water until the solution was neutral. The extract was dried by sodium sulfate to remove the solvent. The product of 3-hexylthiophene was obtained with a yield of 65% after distillation under reduced pressure.
Quantity
0.125 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.106 mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
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[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0.13 mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
65%

Synthesis routes and methods II

Procedure details

3-Hexylthiophene was synthesized by coupling the Grignard reagent of 3-bromothiophene with 1-bromohexane using bis(1,3-diphenylphosphino)propane nickel(II)chloride as catalyst. The product was purified by fractional distillation under reduced pressure. Polymerization of the monomer was achieved by mixing a 0.1M solution of 3-hexylthiophene in chloroform with a 0.4M chloroform solution of anhydrous ferric chloride. The mixture was stirred for two hours prior to precipitation into acidified methanol. The solid product was filtered, washed with NH4OH, water and methanol. The crude polymer was dissolved in hot dichloromethane and insoluble products were removed by filtration. Low molecular products were removed by cooling the filtrate and adding methanol. The precipitate was filtered and dried in a vacuum oven. The polymer possessed IR bands at 3027, 2930, 2859, 1458, 819, and 725 cm-1. The polymer had a number-average molecular weight of 9300 and a polydispersity index of 2.3.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-hexylthiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
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[Compound]
Name
bis(1,3-diphenylphosphino)propane nickel(II)chloride
Quantity
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Type
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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